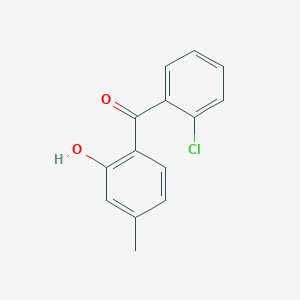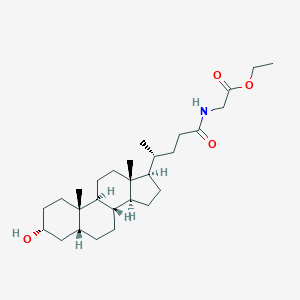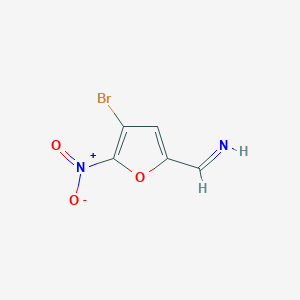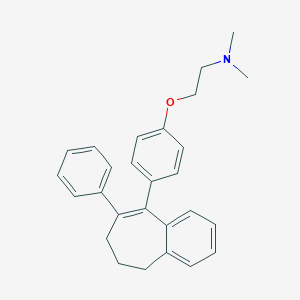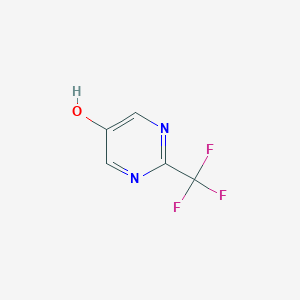
chlorovulone II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorovulone II is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. It is a chlorinated derivative of vulone, which is a naturally occurring compound found in some plants. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Recent studies have highlighted the potential benefits of chloroquine-related compounds, such as Chlorovulone II, in antiviral research. A notable application is in the treatment of viral infections like COVID-19. Researchers have been investigating the efficacy of chloroquine in limiting the replication of viruses, including SARS-CoV-2, the virus causing COVID-19 (Touret & de Lamballerie, 2020), (Devaux, Rolain, Colson & Raoult, 2020).
Photosynthesis and Plant Physiology
Chlorophyll fluorescence, closely related to chloroquine compounds, is used in the study of photosystem II (PSII) activity in plants. This is a vital technique in understanding photosynthetic mechanisms and how plants respond to environmental changes (Murchie & Lawson, 2013).
Cytotoxic Activity
Research has revealed that compounds like this compound show promising cytotoxic activity against certain cancer cells. This suggests potential applications in cancer research and treatment (Shen et al., 2004).
Environmental Monitoring
Chlorophyll-a concentration estimation in water bodies using satellite data is another area where chloroquine-related research is relevant. This is crucial for managing aquatic ecosystems and understanding environmental impacts (Moses et al., 2009).
Phototreatment in Dermatology
The derivatives of chlorophyll, similar to chloroquine compounds, are used in photodynamic therapy for treating skin diseases. This indicates a potential application of this compound in dermatological treatments (de Annunzio et al., 2019).
Eigenschaften
CAS-Nummer |
100295-80-5 |
|---|---|
Molekularformel |
C21H29ClO4 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
methyl (E,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1 |
InChI-Schlüssel |
CTIZPKYMYVPNGA-WSLYZSCVSA-N |
Isomerische SMILES |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Cl)O |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Kanonische SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





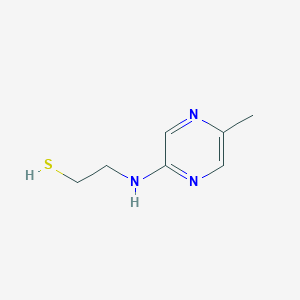

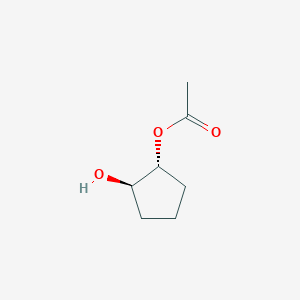
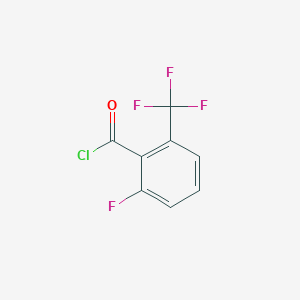
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
